Thymol Blue

Description

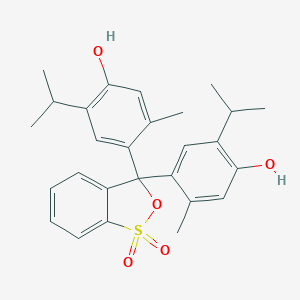

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5S/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6/h7-16,28-29H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZSXZWFJHEZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62625-21-2 (mono-hydrochloride salt) | |

| Record name | Thymol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5058800 | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-green crystals available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Thymol blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1982 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-61-9 | |

| Record name | Thymol blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymol blue | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMOL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YB4804L4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thymol Blue chemical structure and properties

An In-depth Technical Guide to Thymol (B1683141) Blue: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and experimental analysis of thymol blue, a vital pH indicator in various scientific applications.

Chemical Structure and Identification

This compound, also known as thymolsulfonphthalein, is a brownish-green or reddish-brown crystalline powder.[1] Its chemical structure is based on a triphenylmethane (B1682552) framework, specifically a sulfonphthalein dye.

IUPAC Name: 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)phenol] S,S-dioxide[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is characterized by the following quantitative properties:

| Property | Value |

| Molecular Formula | C₂₇H₃₀O₅S[3] |

| Molecular Weight | 466.59 g/mol [3] |

| Melting Point | 221-224 °C (decomposes)[4] |

| pKa₁ | 1.65[4] |

| pKa₂ | 8.90[4] |

| pH Transition Range 1 | pH 1.2 (red) to pH 2.8 (yellow)[2] |

| pH Transition Range 2 | pH 8.0 (yellow) to pH 9.2 (blue)[2] |

| Solubility in Water | Insoluble[5] |

| Solubility in Alcohol | Soluble[5] |

| CAS Number | 76-61-9[3] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 10-20 °C per minute initially.

-

Within 20 °C of the expected melting point (around 221 °C), the heating rate is reduced to 1-2 °C per minute.

-

The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Spectrophotometric Determination of pKa

The acid dissociation constants (pKa) of this compound can be accurately determined using UV-Vis spectrophotometry. This method relies on the different absorption spectra of the acidic and basic forms of the indicator.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa ranges (pH 1-3 and pH 8-10) are prepared.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving a known mass of the indicator in ethanol.

-

Sample Preparation: A constant aliquot of the this compound stock solution is added to a series of volumetric flasks, and each is diluted to the mark with a different buffer solution.

-

Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelengths of maximum absorbance for the acidic and basic forms. For this compound, these are approximately 430 nm (yellow) and 594 nm (blue).[4]

-

Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation, where the ratio of the concentrations of the basic and acidic forms is determined from the absorbance measurements.

Logical Relationships and Workflows

pH-Dependent Color Change Mechanism

This compound is a diprotic acid, meaning it can donate two protons. This results in three different forms, each with a distinct color, existing in equilibrium. The transitions between these forms are governed by the pH of the solution.

Caption: pH-dependent equilibrium of this compound.

Experimental Workflow for Acid-Base Titration

This compound is frequently used as an indicator in acid-base titrations. The following workflow outlines its use in the titration of a weak acid with a strong base.

Caption: Workflow for acid-base titration using this compound.

Synthesis of this compound

This compound is synthesized from thymol and o-sulfobenzoic acid anhydride.

Caption: Simplified synthesis workflow of this compound.

References

Thymol Blue: A Comprehensive Technical Guide to its pH Indicator Properties

For Researchers, Scientists, and Drug Development Professionals

Thymol Blue (Thymolsulfonephthalealein) is a versatile, diprotic acid-base indicator renowned for its two distinct pH transition ranges, making it a valuable tool in a variety of chemical and biological applications, from acid-base titrations to environmental monitoring and biochemical assays.[1][2] This technical guide provides an in-depth overview of its pH-dependent color changes, detailed experimental protocols for its preparation and use, and a visual representation of its acid-base equilibrium.

Core Properties and pH-Dependent Transitions

This compound is a brownish-green or reddish-brown crystalline powder that is sparingly soluble in water but soluble in alcohol and dilute alkali solutions.[3] Its utility as a pH indicator stems from its structural changes in response to varying hydrogen ion concentrations, which result in observable color shifts.[2] As a diprotic acid, this compound undergoes two separate protonation/deprotonation events, leading to three distinct colored forms: a red acidic form (H₂In), a yellow intermediate form (HIn⁻), and a blue basic form (In²⁻).[4]

These transitions occur over two well-defined pH ranges, providing clear visual cues for pH estimation. The first transition, from red to yellow, occurs in strongly acidic conditions, while the second, from yellow to blue, takes place in neutral to alkaline conditions.[1][3]

Quantitative Data Summary

The pH ranges and corresponding color changes of this compound are summarized in the table below. It is important to note that the exact transition range can be influenced by factors such as ionic strength and temperature.[5]

| pH Range | Color Change | Predominant Chemical Form | pKa |

| < 1.2 | Red | H₂In | ~1.65 |

| 1.2–2.8 | Red to Yellow | H₂In ⇌ HIn⁻ | |

| 2.8–8.0 | Yellow | HIn⁻ | |

| 8.0–9.6 | Yellow to Blue | HIn⁻ ⇌ In²⁻ | ~8.9 |

| > 9.6 | Blue | In²⁻ |

Note: pKa values are approximate and can vary with experimental conditions.[4][6]

Visualizing the Acid-Base Equilibrium of this compound

The sequential deprotonation of this compound can be represented as a logical pathway. The following diagram illustrates the transition between the different colored species as the pH of the solution increases.

Caption: Acid-base equilibrium pathway of this compound indicator.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

This protocol describes the preparation of a 0.1% (w/v) stock solution of this compound, suitable for general laboratory use as a pH indicator.

Materials:

-

This compound powder

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Distilled or deionized water

-

100 mL volumetric flask

-

Beaker

-

Magnetic stirrer and stir bar (optional)

-

Heating plate (optional, for gentle warming)

Procedure:

-

Accurately weigh 0.1 g of this compound powder and transfer it to a 100 mL beaker.

-

Add 2.15 mL of 0.1 M NaOH solution and 20 mL of 95% ethanol to the beaker.

-

Gently warm the mixture on a heating plate and stir until the this compound has completely dissolved. Avoid boiling.

-

Once dissolved, allow the solution to cool to room temperature.

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask.

-

Dilute the solution to the 100 mL mark with distilled water.

-

Stopper the flask and invert several times to ensure thorough mixing.

-

Store the prepared indicator solution in a well-sealed, light-resistant bottle.

Spectrophotometric Determination of this compound pKa Values

This method allows for the precise determination of the acid dissociation constants (pKa) of this compound by measuring the absorbance of its different forms at various pH values.

Equipment:

-

UV-Vis Spectrophotometer

-

pH meter, calibrated

-

Set of calibrated buffer solutions covering a wide pH range (e.g., pH 1 to 12)

-

Cuvettes (quartz or glass, depending on the wavelength range)

-

Volumetric flasks and pipettes for accurate dilutions

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in ethanol.

-

Prepare a series of buffer solutions with known pH values spanning the two transition ranges of this compound (e.g., from pH 1.0 to 3.5 for the first pKa and pH 7.5 to 10.5 for the second pKa).

-

For each buffer solution, prepare a sample by adding a small, constant volume of the this compound stock solution to a larger, constant volume of the buffer. This ensures the total indicator concentration is the same across all samples.

-

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λmax) for the acidic form (H₂In) by measuring the spectrum of this compound in a highly acidic solution (e.g., pH 1).

-

Determine the λmax for the intermediate form (HIn⁻) by measuring the spectrum at a pH where this form is predominant (e.g., pH 5).

-

Determine the λmax for the basic form (In²⁻) by measuring the spectrum in a highly alkaline solution (e.g., pH 11). The two key wavelengths for the second transition are typically around 435 nm (for HIn⁻) and 596 nm (for In²⁻).[7]

-

Measure the absorbance of each prepared buffer-indicator solution at the determined λmax values.

-

-

Data Analysis:

-

For each transition range, plot absorbance versus pH. The pKa value corresponds to the pH at the midpoint of the steep part of the resulting sigmoid curve.

-

Alternatively, for a more accurate determination, the Henderson-Hasselbalch equation can be applied. For the second transition, the ratio of the basic form (In²⁻) to the acidic form (HIn⁻) can be calculated from the absorbance values. A plot of log([In²⁻]/[HIn⁻]) versus pH will yield a straight line. The pKa is the pH at which log([In²⁻]/[HIn⁻]) = 0.

-

Applications in Research and Development

The dual-range capability of this compound makes it a versatile indicator in numerous scientific fields:

-

Acid-Base Titrations: It is particularly useful for titrations involving polyprotic acids or for determining two different equivalence points in a single titration.[8]

-

Biochemical Assays: Many enzymatic reactions are highly pH-dependent. This compound can be used to monitor and control the pH of reaction mixtures.

-

Environmental Analysis: It is employed in testing the pH of water and soil samples, which is crucial for environmental monitoring and ecological studies.

-

Drug Formulation: The pH of pharmaceutical preparations can affect drug stability, solubility, and bioavailability. This compound serves as a useful indicator in the quality control and formulation testing of drugs.

References

Mechanism of action for Thymol Blue as a pH indicator

For Researchers, Scientists, and Drug Development Professionals

Thymol Blue (thymolsulfonephthalein) is a versatile, diprotic acid-base indicator widely employed in laboratory settings. Its distinct dual-range color transition provides clear visual cues for pH changes, making it a valuable tool in titrations, environmental testing, and various biochemical assays. This technical guide delves into the core mechanism of action of this compound, presenting its chemical principles, quantitative data, and practical experimental protocols.

Mechanism of Action

This compound's function as a pH indicator is rooted in its chemical structure, which responds to changes in hydrogen ion concentration (pH) through protonation and deprotonation.[1] As a diprotic acid, this compound can exist in three distinct forms, each with a characteristic color.[2] These structural transformations are reversible and are governed by the pH of the solution.

The molecule undergoes two primary protonation-deprotonation events, resulting in two distinct pH transition ranges.[3]

-

First Transition (Acidic Range): At a very low pH, this compound is in its fully protonated form (H₂In), which appears red. As the pH increases, it loses its first proton to form the monoprotonated species (HIn⁻), resulting in a color change from red to yellow.[2][4]

-

Second Transition (Alkaline Range): In the neutral to slightly acidic range, the yellow HIn⁻ form is predominant. As the pH becomes more alkaline, the second proton is removed, leading to the fully deprotonated form (In²⁻), which is blue. This results in a color change from yellow to blue.[2][4]

Quantitative Data

The pH ranges and dissociation constants (pKa) for this compound are summarized below. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the indicator are equal.

| Property | Acidic Transition | Alkaline Transition |

| pH Range | 1.2 – 2.8[5] | 8.0 – 9.6[5] |

| Color Change | Red to Yellow[6] | Yellow to Blue[6] |

| pKa₁ | ~1.65[7] | |

| pKa₂ | ~8.9[8] | |

| Predominant Species | H₂In (Red) < pH 1.2[2] | HIn⁻ (Yellow) between pH 2.8 and 8.0[2] |

| HIn⁻ (Yellow) > pH 2.8[2] | In²⁻ (Blue) > pH 9.6[2] |

Signaling Pathway: Chemical Structure Transitions

The following diagram illustrates the structural changes this compound undergoes at different pH levels.

Experimental Protocols

Preparation of this compound Indicator Solution (0.04% w/v)

A common method for preparing a this compound indicator solution for laboratory use is as follows:

-

Weighing: Accurately weigh 0.1 g of this compound powder.

-

Dissolving: Transfer the powder to a 250 ml volumetric flask. Add 4.3 ml of 0.05 M NaOH solution and 50 ml of 95% ethyl alcohol. Swirl to dissolve.

-

Dilution: Once dissolved, dilute the solution to the 250 ml mark with distilled water.

-

Mixing and Storage: Shake the flask well to ensure a homogenous solution. Store in a labeled reagent bottle.[9]

Determination of Solution pH using this compound

This protocol outlines the steps to visually estimate the pH of a solution:

-

Sample Preparation: Place a small volume of the sample solution into a clean test tube or beaker.

-

Indicator Addition: Add a few drops of the prepared this compound indicator solution to the sample.

-

Observation: Gently swirl the solution and observe the resulting color.

-

pH Estimation:

-

A red color indicates a pH below 1.2.

-

A yellow color indicates a pH between 2.8 and 8.0.

-

A blue color indicates a pH above 9.6.

-

Intermediate colors (e.g., orange, green) suggest a pH within the transition ranges.

-

Experimental Workflow: pH Determination

The following diagram outlines the workflow for using this compound to determine the pH of a sample.

References

- 1. gspchem.com [gspchem.com]

- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 3. grokipedia.com [grokipedia.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. theory.labster.com [theory.labster.com]

- 7. Acid-Base Indicators [wiredchemist.com]

- 8. rsc.org [rsc.org]

- 9. m.youtube.com [m.youtube.com]

Synthesis and purification of Thymol Blue for laboratory use

An In-depth Technical Guide to the Synthesis and Purification of Thymol (B1683141) Blue for Laboratory Use

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Thymol Blue (thymolsulfonephthalein), a vital dual-range pH indicator. The document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and visual representations of the chemical processes.

Introduction

This compound, a member of the sulfonephthalein dye family, is an indispensable acid-base indicator in analytical chemistry and biochemistry.[1] It is distinguished by its two distinct pH transition ranges: a shift from red to yellow between pH 1.2 and 2.8, and a second transition from yellow to blue in the alkaline range of pH 8.0 to 9.6.[1][2][3][4][5] This dual-range capability makes it highly versatile for various applications, including acid-base titrations, monitoring pH in biological assays, and as a reagent for quantifying enzymatic reactions.[1][6]

Chemically, this compound is a brownish-green to reddish-brown crystalline powder with the molecular formula C₂₇H₃₀O₅S.[1] It is insoluble in water but soluble in ethanol (B145695) and dilute alkali solutions.[1][2][4][5] This guide outlines the established procedures for its synthesis from thymol and a sulfobenzoic acid derivative, followed by detailed protocols for its purification to achieve the high degree of purity required for laboratory and analytical use.

Synthesis of this compound

The standard laboratory synthesis of this compound involves the condensation of two equivalents of thymol with one equivalent of o-sulfobenzoic anhydride (B1165640).[1][2] The o-sulfobenzoic anhydride is typically generated in situ from saccharin (B28170) (o-sulfobenzoic acid imide) or by using benzenesulfonyl anhydride in the presence of a strong condensing agent like concentrated sulfuric acid or anhydrous zinc chloride.[1][2] The reaction is an electrophilic aromatic substitution, where the activated phenolic rings of thymol are attacked by the electrophilic sulfur-containing group.[7]

Chemical Reaction Pathway

References

- 1. grokipedia.com [grokipedia.com]

- 2. Page loading... [guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 5. This compound INDICATOR SOLUTION | Ennore India Chemicals [ennoreindiachemicals.com]

- 6. gspchem.com [gspchem.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Thymol Blue in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of thymol (B1683141) blue (thymolsulfonephthalein), a vital pH indicator used in various chemical and biological applications. Understanding its solubility in different solvent systems is critical for its effective use in laboratory settings, from analytical chemistry to drug formulation. This document outlines quantitative and qualitative solubility data, the profound influence of pH on aqueous solubility, and standardized experimental protocols for solubility determination.

Executive Summary

Thymol blue is a diprotic acid indicator with two distinct pH transition ranges. Its solubility is markedly low in neutral water but increases significantly in alkaline solutions and in various polar organic solvents. The molecule's solubility is intrinsically linked to its protonation state, which dictates its color and interaction with the solvent. This guide summarizes these properties in easily digestible formats and provides a foundational experimental workflow for researchers to determine solubility in their specific systems.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the nature of the solvent and the pH of the aqueous medium. It is generally characterized as being poorly soluble in water but readily soluble in alcohols and dilute alkali solutions.[1][2][3]

Quantitative Solubility Data

Quantitative data for this compound's solubility is most precisely reported for aqueous solutions. The table below summarizes the available data.

| Solvent | Temperature | Solubility | Concentration (g/L) |

| Water | 25 °C | 0.011 g/100 mL[4] | 0.11[5][6][7] |

| Ethanol (95%) | Not Specified | 0.1% (w/v)[8] | 1.0 |

| Methanol | Not Specified | 0.08% (w/v)[9][10] | 0.8 |

Qualitative Solubility in Organic Solvents

This compound exhibits good solubility in a range of polar organic solvents. This is attributed to the presence of hydroxyl and sulfonic acid functional groups which can engage in hydrogen bonding and dipole-dipole interactions.

| Solvent | Solubility Description |

| Ethanol | Soluble / Readily Soluble[1][4][11][12] |

| Methanol | Soluble[9] |

| Acetic Acid | Soluble / Readily Soluble[4] |

| Acetone | Sparingly Soluble / Soluble[7] |

| Aniline | Soluble / Readily Soluble[4] |

| Dilute Alkali Solutions | Soluble / Readily Soluble[1][2][11] |

The Critical Role of pH in Aqueous Solubility

This compound's structure and, consequently, its solubility in water are directly influenced by the pH of the solution. As a diprotic acid, it can exist in three different forms, each with a distinct color and solubility profile. The pKa values for these transitions are approximately 1.65 and 8.90.[4]

-

Strongly Acidic (pH < 1.2): In this range, the molecule is in its fully protonated, red form (H₂In). Its solubility is low.

-

Acidic to Neutral (pH 2.8 - 8.0): The first deprotonation occurs, yielding the yellow, mono-protonated form (HIn⁻). This form remains poorly soluble in water.[1][4]

-

Alkaline (pH > 9.6): The second deprotonation results in the blue, fully deprotonated dianionic form (In²⁻).[1][4] The presence of the charged sulfonate and phenolate (B1203915) groups greatly increases the molecule's polarity, leading to significantly enhanced solubility in water.

This pH-dependent behavior is the reason this compound is readily soluble in dilute alkali solutions.[1][2][11] The alkali deprotonates the molecule to its more polar, and therefore more water-soluble, sodium salt form.[4]

Caption: Relationship between pH, this compound form, and aqueous solubility.

Experimental Protocol for Solubility Determination

A reliable and standardized method for determining the solubility of a compound is crucial for reproducible research. The "shake-flask" method, as described in OECD Test Guideline 105, is considered the gold standard for determining the aqueous solubility of substances.[1][4] This protocol can be adapted for organic solvents.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.[13][14]

Materials and Equipment

-

This compound (pure solid)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm pore size)

-

UV-Vis Spectrophotometer and cuvettes

General Procedure

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Perform a series of dilutions to create several standards of known lower concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound (e.g., ~430 nm in acidic/neutral form, ~594 nm in basic form).[4][7]

-

Plot a graph of absorbance versus concentration. The resulting linear relationship is the calibration curve, which should adhere to the Beer-Lambert law.[15]

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials (performing the experiment in triplicate is recommended).

-

Add a precise volume of the solvent to each vial. The amount of solid should be sufficient to ensure a saturated solution with visible excess solid remaining after equilibration.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 48 hours, depending on the substance and solvent.[3]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand at the same constant temperature to let the undissolved solid settle.

-

Carefully separate the saturated supernatant from the solid. This can be achieved by:

-

Centrifugation at the test temperature, followed by careful pipetting of the supernatant.[13]

-

Filtration through a syringe filter that does not adsorb the compound.

-

-

-

Analysis:

-

The clear, saturated solution may need to be diluted with the solvent to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted (or undiluted) sample using the UV-Vis spectrophotometer at the predetermined λmax.

-

Use the calibration curve equation to calculate the concentration of this compound in the saturated solution.[6]

-

Caption: Experimental workflow for solubility determination via the shake-flask method.

References

- 1. laboratuar.com [laboratuar.com]

- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. filab.fr [filab.fr]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. www1.udel.edu [www1.udel.edu]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. oecd.org [oecd.org]

- 11. quora.com [quora.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. bioassaysys.com [bioassaysys.com]

- 14. rootspress.org [rootspress.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molar Absorptivity and pKa Values of Thymol Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Thymol Blue, a versatile pH indicator. The document details its molar absorptivity and pKa values, offering a foundation for its application in various scientific and research contexts, including drug development. The guide also outlines detailed experimental protocols for the determination of these properties and includes visual representations of key concepts and workflows.

Physicochemical Properties of this compound

This compound (thymolsulfonephthalein) is a diprotic acid, meaning it can donate two protons, and it consequently has two pKa values. This property allows it to be used as a pH indicator over two distinct pH ranges. The molecule exists in three main forms, each with a characteristic color and absorption spectrum: a red, fully protonated form (H₂In) in strongly acidic solutions; a yellow, monoanionic form (HIn⁻) in moderately acidic to neutral solutions; and a blue, dianionic form (In²⁻) in alkaline solutions.[1]

pKa Values

This compound's two acid dissociation constants (pKa) are crucial for its function as a pH indicator. The first pKa (pKa₁) governs the transition from the red form to the yellow form, while the second pKa (pKa₂) corresponds to the transition from the yellow form to the blue form.

| Parameter | Value | pH Range | Color Change | Reference |

| pKa₁ | 1.65 (at 25°C) | 1.2 - 2.8 | Red to Yellow | [2] |

| 1.60 ± 0.05 | [3] | |||

| ~2.0 | 1.2 - 2.8 | [1] | ||

| pKa₂ | 8.9 (at 25°C) | 8.0 - 9.6 | Yellow to Blue | [2] |

| 8.70 ± 0.06 | [3] | |||

| ~8.8 | 8.0 - 9.6 | [1] |

Molar Absorptivity

The molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. The distinct molar absorptivities of the different ionic forms of this compound are the basis for the spectrophotometric determination of its pKa values and for its use in quantitative pH measurements.

| Species | Form | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) in L·mol⁻¹·cm⁻¹ | Reference |

| H₂In | Red (acidic) | ~550 nm | Data not readily available | |

| HIn⁻ | Yellow (intermediate) | ~435 nm | ε₄₃₅(HIn⁻) can be calculated* | |

| In²⁻ | Blue (basic) | 596-597 nm | 17,600 (in 0.1 N NaOH) |

*The molar absorptivity of the HIn⁻ and In²⁻ forms are dependent on temperature and salinity. The following equations can be used to calculate their values:

-

ε₅₉₆(In²⁻) = (951610.9 – 4687.547 * S) + (–2109.370 + 13.695 * S) * T

-

ε₄₃₅(HIn⁻) = 233683.3 – 336.940 * T

-

Where S is salinity and T is temperature in Kelvin.

Experimental Protocols

Spectrophotometric Determination of pKa Values

This protocol outlines the determination of the two pKa values of this compound using UV-Vis spectrophotometry. The principle is based on measuring the absorbance of this compound solutions at different pH values.

Materials:

-

This compound indicator solution (e.g., 0.1% w/v in ethanol)

-

Buffer solutions covering a wide pH range (e.g., pH 1 to 12)

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of this compound Solutions: Prepare a stock solution of this compound. For each measurement, a small, constant volume of the stock solution is added to a series of buffer solutions of known pH, ensuring the final concentration of the indicator is the same in all samples.

-

Determination of λmax:

-

To determine the λmax of the fully protonated form (H₂In), prepare a solution of this compound in a strongly acidic solution (e.g., pH 1). Scan the absorbance from 400 nm to 700 nm to find the wavelength of maximum absorbance for the red form (around 550 nm).

-

To determine the λmax of the monoanionic form (HIn⁻), prepare a solution in a buffer with a pH between the two pKa values (e.g., pH 5). Scan the absorbance to find the λmax for the yellow form (around 435 nm).

-

To determine the λmax of the dianionic form (In²⁻), prepare a solution in a strongly alkaline solution (e.g., pH 11). Scan the absorbance to find the λmax for the blue form (around 596 nm).

-

-

Absorbance Measurements for pKa Determination:

-

Prepare a series of buffered solutions with finely spaced pH values around the expected pKa values (e.g., pH 1.0 to 3.0 for pKa₁ and pH 8.0 to 10.0 for pKa₂).

-

Add a constant amount of this compound stock solution to each buffer.

-

Measure the absorbance of each solution at the λmax values determined for the acidic and basic forms involved in each equilibrium (e.g., at ~550 nm and ~435 nm for pKa₁, and at ~435 nm and ~596 nm for pKa₂).

-

-

Data Analysis:

-

For pKa₁: Plot the absorbance at ~550 nm versus pH. The inflection point of the resulting sigmoid curve corresponds to pKa₁. Alternatively, use the Henderson-Hasselbalch equation in its logarithmic form: pH = pKa₁ + log([HIn⁻]/[H₂In]). The ratio of the concentrations can be determined from the absorbance values. A plot of log([HIn⁻]/[H₂In]) versus pH will yield a straight line with the y-intercept equal to pKa₁.

-

For pKa₂: Plot the absorbance at ~596 nm versus pH. The inflection point of this sigmoid curve corresponds to pKa₂. Similarly, a plot of log([In²⁻]/[HIn⁻]) versus pH will yield a straight line with the y-intercept equal to pKa₂.

-

Determination of Molar Absorptivity

This protocol describes how to determine the molar absorptivity of a substance using the Beer-Lambert Law (A = εlc).

Materials:

-

Pure sample of the substance of interest (e.g., this compound)

-

Appropriate solvent (e.g., 0.1 M NaOH for the In²⁻ form)

-

UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Cuvettes with a known path length (typically 1 cm)

Procedure:

-

Preparation of a Standard Stock Solution: Accurately weigh a known mass of the pure substance and dissolve it in a specific volume of the chosen solvent to prepare a stock solution of known concentration.

-

Preparation of a Dilution Series: Prepare a series of dilutions from the stock solution with decreasing, known concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Select the wavelength of maximum absorbance (λmax) for the species being analyzed.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer at the chosen wavelength.

-

Absorbance Measurements: Measure the absorbance of each of the prepared solutions in the dilution series at the selected λmax.

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

According to the Beer-Lambert law, this plot should be a straight line passing through the origin.

-

Determine the slope of the line. The slope is equal to εl (molar absorptivity multiplied by the path length of the cuvette).

-

Calculate the molar absorptivity (ε) by dividing the slope by the path length (l) of the cuvette (ε = slope / l).

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

References

Thymol Blue Powder: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

Thymol Blue, a brownish-green or reddish-brown crystalline powder, is a common pH indicator crucial in various laboratory settings. While an invaluable tool, proper understanding of its safety and handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses associated with this compound powder.

Physicochemical and Hazard Profile

This compound's properties dictate its handling requirements. It is insoluble in water but finds solubility in alcohol and dilute alkali solutions.[1][2][3] Key physical and chemical data are summarized below.

Table 1: Physical and Chemical Properties of this compound Powder

| Property | Value |

| Appearance | Brownish-green or reddish-brown crystalline powder |

| Odor | Odorless to a characteristic phthalein odor[1][4] |

| Molecular Formula | C27H30O5S |

| Molecular Weight | 466.58 g/mol |

| Melting Point | 221-224 °C (decomposes)[5] |

| Solubility | Insoluble in water; Soluble in alcohol and dilute alkali solutions[1][2][3] |

| pH Indicator Range | pH 1.2 (red) to 2.8 (yellow) and pH 8.0 (yellow) to 9.6 (blue)[1] |

While some sources classify this compound as nonhazardous under GHS classifications, it is crucial to treat all laboratory chemicals with caution.[1] Accidental ingestion may be harmful.[4] Dust generation should be minimized as fine dust dispersed in the air can form an explosive mixture in the presence of an ignition source.[4][6]

Table 2: Hazard Identification and GHS Classification

| Hazard | Classification | Precautionary Statements |

| Acute Oral Toxicity | While specific LD50 data for the powder is largely unavailable, it is considered potentially harmful if swallowed.[4] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local regulations. |

| Eye Irritation | Direct contact may cause transient discomfort, tearing, or redness.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Skin Irritation | Not generally considered a skin irritant, but good hygiene practices are essential.[6] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Inhalation | Not expected to be a respiratory irritant, but inhalation of dust should be avoided.[4][6] | P261: Avoid breathing dust. |

| Combustibility | Combustible solid. Fine dust can form explosive mixtures with air.[4][6] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P241: Use explosion-proof electrical/ventilating/lighting equipment. |

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is essential.

Table 3: Recommended Exposure Controls and Personal Protective Equipment

| Control | Specification |

| Engineering Controls | Use in a well-ventilated area. A fume hood is recommended for procedures that may generate dust.[4] |

| Eye/Face Protection | Wear chemical safety goggles or glasses.[2][7] |

| Skin Protection | Wear protective gloves (e.g., nitrile) and a lab coat.[1][7] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.[2] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling

-

Avoid Dust Generation: Handle the powder carefully to minimize dust formation.[4]

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is used.[8]

-

Grounding: For processes that may generate static electricity, ensure equipment is properly grounded to prevent ignition of dust clouds.[6]

Storage

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated area.[1][7]

-

Incompatibilities: Store away from strong oxidizing agents.[1][6]

-

Storage Pattern: A suggested storage pattern is with other dyes, indicators, and stains.[1]

Emergency Procedures

In the event of an accidental spill or exposure, prompt and appropriate action is crucial.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[8] |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[7][8] |

| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing.[7][8] |

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

-

Evacuate the area and prevent entry.

-

Alert emergency responders.

-

Avoid breathing dust.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[8]

-

Unsuitable Extinguishing Media: Water jet.[8]

-

Specific Hazards: When heated to decomposition, it may emit toxic fumes.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

Experimental and Procedural Workflows

The following diagrams illustrate the logical flow for safe handling and emergency response.

Caption: Workflow for the safe handling of this compound powder.

Caption: Decision-making process for a this compound powder spill.

Toxicological Information

A comprehensive review of available Safety Data Sheets indicates a lack of quantitative toxicological data (e.g., LD50, LC50) for this compound in its solid powder form. Most sources state that this information is "not available".[3][9] However, qualitative assessments suggest that it may be harmful if swallowed.[4] It is not generally classified as a skin or respiratory irritant, but repeated or prolonged contact should be avoided.[6]

Disposal Considerations

Waste disposal should be conducted in accordance with all federal, state, and local regulations.[3] Contaminated materials and unused product should be treated as chemical waste and disposed of through a licensed waste disposal company.

This guide is intended to provide comprehensive safety and handling information for this compound powder. It is imperative that all users review the specific Safety Data Sheet for the product they are using and adhere to all institutional safety protocols.

References

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. archpdfs.lps.org [archpdfs.lps.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. westliberty.edu [westliberty.edu]

- 6. sdfine.com [sdfine.com]

- 7. carlroth.com [carlroth.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. resources.finalsite.net [resources.finalsite.net]

Chemical formula and molecular weight of Thymolsulfonephthalein

For Researchers, Scientists, and Drug Development Professionals

This document provides core chemical information for Thymolsulfonephthalein, a compound commonly utilized in laboratory settings.

Core Chemical Properties

Thymolsulfonephthalein, also known as Thymol Blue, is a brownish-green or reddish-brown crystalline powder.[1] It is primarily used as a pH indicator in various chemical and biological applications.[1][2] The compound is insoluble in water but soluble in alcohol and dilute alkali solutions.[1]

Below is a summary of the key quantitative data for Thymolsulfonephthalein.

| Property | Value |

| Chemical Formula | C27H30O5S[1][2][3] |

| Molecular Weight | 466.59 g·mol−1[1] |

| CAS Number | 76-61-9[1][2][3] |

Experimental Protocols & Further Data

The information provided in this guide is based on established chemical data. As Thymolsulfonephthalein is a well-characterized pH indicator, detailed experimental protocols for its synthesis and basic characterization are widely available in standard organic chemistry literature. For specific applications, such as its use in titration or as a biological stain, protocols would be dictated by the particular experimental context. The nature of this compound, as a single small molecule, does not lend itself to the description of signaling pathways or complex experimental workflows in the same manner as a biological process or a multi-step synthesis.

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the compound and its fundamental chemical properties.

Caption: Core properties of Thymolsulfonephthalein.

References

Understanding the Dual Range Transition of Thymol Blue: A Technical Guide

Thymol (B1683141) Blue (thymolsulfonephthalein) is a versatile, diprotic acid-base indicator renowned for its two distinct pH transition ranges. This property makes it an invaluable tool in various scientific disciplines, including analytical chemistry, biochemistry, and environmental science, for the precise determination of pH in aqueous solutions. This technical guide provides an in-depth exploration of the core principles governing the dual-range transition of Thymol Blue, detailed experimental protocols for its analysis, and a comprehensive summary of its quantitative characteristics.

Core Principles of the Dual Range Transition

This compound exhibits its characteristic dual-range color change due to its existence in three distinct protonated forms, each with a unique color and predominant within a specific pH range. The transitions between these forms are governed by two distinct equilibrium constants (pKa values).

The first transition occurs in a highly acidic environment, between pH 1.2 and 2.8, where the indicator changes from red to yellow.[1][2][3][4] The second transition takes place in a basic medium, from pH 8.0 to 9.6, manifesting as a color change from yellow to blue.[1][2][3][4] The intermediate yellow form is stable over a broad pH range between the two transitions.

The three forms of this compound are:

-

Diprotonated form (H₂In): Predominant at pH < 1.2, exhibiting a red color.

-

Monoprotonated form (HIn⁻): Predominant in the pH range of 2.8 to 8.0, appearing yellow.[5]

-

Fully deprotonated form (In²⁻): Predominant at pH > 9.6, showing a blue color.[5]

The equilibrium between these forms is the basis for its function as a pH indicator.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a convenient reference for researchers and scientists.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₀O₅S | [2] |

| Molar Mass | 466.59 g/mol | [2] |

| Appearance | Brownish-green or reddish-brown crystalline powder | [2][4] |

| Solubility | Insoluble in water; soluble in alcohol and dilute alkali solutions | [2][6] |

| Melting Point | 221–224 °C (decomposes) | [2][6] |

| pH Transition Range | Color Change | pKa |

| 1.2 - 2.8 | Red to Yellow | ~1.65 |

| 8.0 - 9.6 | Yellow to Blue | ~8.9 - 9.2 |

| Species | Color | λmax (nm) |

| H₂In (diprotonated) | Red | 545 - 550 |

| HIn⁻ (monoprotonated) | Yellow | 430 - 440 |

| In²⁻ (deprotonated) | Blue | 596 - 600 |

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

A standard 0.1% this compound indicator solution can be prepared for qualitative and quantitative analysis.

Materials:

-

This compound powder (0.1 g)

-

Ethanol (B145695) (95%)

-

0.1 M Sodium Hydroxide (NaOH)

-

Distilled or deionized water

-

100 mL volumetric flask

Procedure:

-

Weigh 0.1 g of this compound powder.

-

Dissolve the powder in 2.15 mL of 0.1 M NaOH and 20 mL of 95% ethanol in a 100 mL volumetric flask.[7] Gentle warming may be required to facilitate dissolution.[8]

-

Once the this compound is completely dissolved, dilute the solution to the 100 mL mark with distilled water.[7][8]

-

Mix the solution thoroughly to ensure homogeneity.

Spectrophotometric Determination of this compound pKa Values

This protocol outlines the determination of the pKa values of this compound using UV-Vis spectrophotometry. The method is based on measuring the absorbance of the different protonated species at their respective maximum absorbance wavelengths (λmax) across a range of pH values.

Materials:

-

0.01% w/v this compound stock solution in ethanol.[9]

-

A series of buffer solutions with known pH values spanning the range of 1 to 12.

-

1.0 M HCl and 1.0 M NaOH for pH adjustments.

-

UV-Vis spectrophotometer.

-

Cuvettes (1.00 cm path length).

-

pH meter.

Procedure:

-

Preparation of Test Solutions: Prepare a series of solutions with varying pH values. For each pH value, add a small, constant volume of the this compound stock solution to a known volume of the corresponding buffer solution.[5] The final concentration of this compound should be in the order of 10⁻⁵ M.[5]

-

Spectrophotometric Measurements: For each prepared solution, measure the full absorbance spectrum using the UV-Vis spectrophotometer.[5]

-

Data Analysis for the First Transition (pKa1):

-

Measure the absorbance at the λmax of the H₂In form (around 545 nm) and the HIn⁻ form (around 430 nm) for solutions in the pH range of 1 to 3.

-

Plot the absorbance values against pH.

-

The pH at which the concentrations of H₂In and HIn⁻ are equal (indicated by the isosbestic point or the inflection point of the titration curve) corresponds to pKa1.

-

-

Data Analysis for the Second Transition (pKa2):

-

Measure the absorbance at the λmax of the HIn⁻ form (around 430 nm) and the In²⁻ form (around 600 nm) for solutions in the pH range of 8 to 10.

-

Plot the absorbance values against pH.

-

The pH at the inflection point of this titration curve corresponds to pKa2.

-

Alternatively, the ratio of the absorbances at 596 nm and 435 nm can be used to calculate the pH.[1][10]

-

Visualizations

Signaling Pathway of this compound Protonation

Caption: Protonation and deprotonation equilibria of this compound.

Experimental Workflow for Spectrophotometric Analysis

Caption: Workflow for the spectrophotometric determination of this compound's pKa values.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. gspchem.com [gspchem.com]

- 4. macschem.us [macschem.us]

- 5. pubs.acs.org [pubs.acs.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 8. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. news-oceanacidification-icc.org [news-oceanacidification-icc.org]

Spectroscopic Properties of Thymol Blue: A Technical Guide to Solvatochromic Behavior

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Thymol Blue, with a particular focus on its behavior in different solvent environments. This compound (thymolsulfonephthalein) is a versatile pH indicator that exhibits significant changes in its absorption spectrum in response to the polarity of the surrounding medium, a phenomenon known as solvatochromism. Understanding these properties is crucial for its application in various analytical and pharmaceutical contexts.

Introduction to this compound and its Spectroscopic Characteristics

This compound is a triphenylmethane (B1682552) dye widely used as a pH indicator due to its two distinct color transition ranges. In aqueous solutions, it transitions from red to yellow in the pH range of 1.2 to 2.8 and from yellow to blue between pH 8.0 and 9.6.[1] These color changes are a consequence of alterations in the molecule's electronic structure as it undergoes protonation and deprotonation. The different ionic forms of this compound possess unique absorption maxima (λmax) in the visible spectrum.

The basic form of this compound, which is blue in color, exhibits an absorption maximum at approximately 593-597 nm.[2] Specifically, in a 0.1 N aqueous sodium hydroxide (B78521) solution, the absorption maximum has been reported at 597 nm with a molar absorptivity (ε) of 17,600 L mol⁻¹ cm⁻¹. The acidic, yellow form of the indicator shows an absorption maximum at around 431-436 nm.

Solvatochromism of this compound

Solvatochromism refers to the change in the color of a solute when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule by the solvent molecules. While comprehensive data on the solvatochromic behavior of this compound in a wide array of organic solvents is not extensively documented in publicly available literature, the principles can be understood from studies on closely related sulfonephthalein dyes, such as Bromothis compound.

The polarity of the solvent can significantly influence the position of the absorption maxima of this compound. Generally, for dyes like this compound, an increase in solvent polarity can lead to either a hypsochromic (blue) shift or a bathochromic (red) shift of the λmax, depending on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent.

Quantitative Spectroscopic Data

The following table summarizes the known spectroscopic data for this compound in aqueous solutions at different pH values. A comprehensive dataset for a range of organic solvents is a subject for further research.

| Solvent System (Aqueous) | pH Range | Visual Color | Absorption Maximum (λmax) | Molar Absorptivity (ε) |

| 0.1 N Sodium Hydroxide | > 9.6 | Blue | 597 nm | 17,600 L mol⁻¹ cm⁻¹ |

| Phosphate Buffer | 7.8 | Yellow-Green | 431-436 nm | 200 – 300 (1%/1cm)[3] |

| Acidic Solution | 1.2 - 2.8 | Yellow | Not specified | Not specified |

| Highly Acidic Solution | < 1.2 | Red | Not specified | Not specified |

Experimental Protocol for Investigating Solvatochromism

This section outlines a detailed methodology for studying the spectroscopic properties of this compound in various solvents.

Materials and Reagents

-

This compound (reagent grade)

-

A selection of spectroscopic grade solvents with varying polarities (e.g., n-hexane, toluene, chloroform, acetone, ethanol, methanol, dimethyl sulfoxide, water)

-

Volumetric flasks (10 mL and 100 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Preparation of Stock Solution

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a small amount of a suitable solvent (e.g., ethanol, as this compound is soluble in alcohol) in a 100 mL volumetric flask.

-

Bring the solution to the mark with the same solvent to create a concentrated stock solution (e.g., 1 x 10⁻³ M).

Preparation of Working Solutions

-

For each solvent to be tested, pipette a specific volume of the this compound stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the respective solvent to obtain a final concentration suitable for spectroscopic analysis (typically in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M). The absorbance should ideally be within the linear range of the spectrophotometer (generally below 1.5).

Spectroscopic Measurement

-

Turn on the UV-Visible spectrophotometer and allow it to warm up for the manufacturer's recommended time.

-

Set the wavelength range for scanning (e.g., 350-700 nm).

-

Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.

-

Rinse the sample cuvette with the this compound working solution two to three times before filling it for measurement.

-

Record the absorption spectrum of the this compound solution in each solvent.

-

Identify the wavelength of maximum absorbance (λmax) for each solution.

Data Analysis

-

Tabulate the λmax values for this compound in each solvent.

-

If the concentration is known accurately, calculate the molar absorptivity (ε) at the λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Correlate the observed shifts in λmax with solvent polarity parameters (e.g., dielectric constant, Dimroth-Reichardt ET(30) parameter) to analyze the solvatochromic effect.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of this compound's spectroscopic properties.

Caption: Experimental workflow for solvatochromism study.

Caption: Logical relationship in solvatochromism.

References

Methodological & Application

Preparation of Thymol Blue Indicator Solution from Powder: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymol (B1683141) Blue (thymolsulfonephthalein) is a versatile pH indicator dye widely used in analytical chemistry, titrations, and various laboratory applications. Its utility stems from its two distinct pH transition ranges, allowing for pH determination in both acidic and alkaline environments. This document provides detailed protocols for the preparation of Thymol Blue indicator solutions from its powdered form, tailored for research, quality control, and drug development settings. Included are its physicochemical properties, step-by-step preparation procedures for different concentrations, safety guidelines, and storage instructions.

Physicochemical Properties of this compound

This compound is a brownish-green or reddish-brown crystalline powder.[1] It is a member of the sulfonephthalein class of dyes.[2] A comprehensive summary of its key quantitative properties is presented in Table 1. The molecule's structure changes with the pH of the solution, leading to a visible color change.[3] It acts as a diprotic acid, exhibiting three different colored forms in solution.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₀O₅S | [1] |

| Molecular Weight | 466.59 g/mol | [2] |

| Appearance | Brownish-green or reddish-brown crystalline powder | [1] |

| Solubility | Insoluble in water; Soluble in alcohol and dilute alkali solutions | [1][5][6] |

| Acidic pH Transition Range | pH 1.2 (Red) to pH 2.8 (Yellow) | [1][3] |

| Alkaline pH Transition Range | pH 8.0 (Yellow) to pH 9.6 (Blue) | [1][3] |

| Melting Point | 221–224 °C (decomposes) | [2] |

Experimental Protocols

This section details the methodologies for preparing commonly used concentrations of this compound indicator solutions. The choice of protocol depends on the starting material (free acid or sodium salt) and the desired solvent system.

Preparation of 0.1% (w/v) this compound Solution in Ethanol (B145695)

This protocol is suitable for the direct dissolution of this compound (free acid) in ethanol.

Materials and Equipment:

-

This compound powder (free acid form)

-

95% Ethanol

-

100 mL Volumetric flask

-

Analytical balance

-

Weighing paper/boat

-

Spatula

-

Funnel

-

Filter paper (if necessary)

-

Reagent bottle for storage

Procedure:

-

Weighing: Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Dissolution: Transfer the weighed powder into a 100 mL volumetric flask using a funnel.

-

Adding Solvent: Add approximately 80 mL of 95% ethanol to the volumetric flask.

-

Mixing: Swirl the flask gently to dissolve the powder. A magnetic stirrer can be used for more efficient mixing.

-

Dilution to Volume: Once the powder is completely dissolved, bring the solution to the 100 mL mark with 95% ethanol.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

-

Filtration (Optional): If any insoluble matter remains, filter the solution through filter paper into a clean reagent bottle.[7]

-

Storage: Label the reagent bottle with the solution name, concentration, date of preparation, and store at room temperature away from direct sunlight.[8][9]

Preparation of 0.1% (w/v) Aqueous this compound Solution (from free acid)

This protocol is used when an aqueous-based indicator is required and starts with the free acid form of this compound, which necessitates the use of a small amount of alkali to facilitate dissolution in water.

Materials and Equipment:

-

This compound powder (free acid form)

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Ethanol (95%)

-

Deionized or distilled water

-

100 mL Volumetric flask

-

Analytical balance

-

Pipettes

-

Weighing paper/boat

-

Spatula

-

Funnel

-

Reagent bottle for storage

Procedure:

-

Weighing: Accurately weigh 0.1 g of this compound powder.

-

Initial Dissolution: Transfer the powder to a 100 mL volumetric flask.

-

Alkaline Addition: Add 2.15 mL of 0.1 M NaOH solution and 20 mL of 95% ethanol to the flask.[7]

-

Mixing: Gently swirl the flask until the this compound powder is completely dissolved. Gentle warming can be applied to aid dissolution.[10]

-

Dilution to Volume: Once dissolved, dilute the solution to the 100 mL mark with deionized or distilled water.[7]

-

Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Storage: Transfer the prepared solution to a labeled reagent bottle and store at room temperature.

Preparation of 0.04% (w/v) this compound Indicator Solution

This concentration is frequently used in titrimetric analysis.

Materials and Equipment:

-

This compound powder

-

95% Ethanol

-

Deionized or distilled water

-

0.05 M Sodium Hydroxide (NaOH) solution (optional, to aid dissolution)

-

100 mL Volumetric flask

-

Analytical balance

-

Weighing paper/boat

-

Spatula

-

Funnel

-

Reagent bottle for storage

Procedure:

-

Weighing: Accurately weigh 0.04 g of this compound powder.

-

Dissolution: Transfer the powder to a 100 mL volumetric flask.

-

Adding Solvent: Add approximately 50 mL of 95% ethanol and swirl to dissolve. If dissolution is slow, a small, precise volume of 0.05 M NaOH can be added to facilitate the process.

-

Dilution to Volume: Once the solid is fully dissolved, add distilled water to the volumetric flask until the meniscus reaches the 100 mL mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Storage: Transfer the solution to a properly labeled reagent bottle for storage at room temperature.

Experimental Workflow

The general workflow for preparing a this compound indicator solution from its powder form is depicted in the following diagram.

Caption: Workflow for preparing this compound indicator solution.

Safety, Storage, and Handling

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound powder and solvents.[8]

-

Ethanol is a flammable liquid. Work in a well-ventilated area and away from open flames or other ignition sources.[11]

-

Avoid inhalation of the powder.[4]

-

In case of contact with eyes or skin, rinse immediately with plenty of water.[8]

-

Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used before starting the procedure.[9][11]

Storage:

-

Store the this compound powder in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]

-

The prepared indicator solution should be stored in a clearly labeled reagent bottle at room temperature (15-25 °C is recommended) and protected from direct sunlight.[9][11]

Disposal:

-

Dispose of chemical waste in accordance with local, regional, and national regulations.[8]

Conclusion

The protocols outlined in this document provide a reliable basis for the preparation of this compound indicator solutions for a variety of scientific applications. Adherence to these procedures will ensure the consistent quality and performance of the indicator, contributing to the accuracy and reproducibility of experimental results. Proper safety and storage practices are essential for maintaining a safe laboratory environment and the stability of the prepared solutions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. チモールブルー ACS reagent | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound, Free acid, Hi-Cert™/ACS [himedialabs.com]

- 7. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 8. lobachemie.com [lobachemie.com]

- 9. carlroth.com [carlroth.com]

- 10. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]

- 11. e2ccb-ny.safeschoolssds.com [e2ccb-ny.safeschoolssds.com]

Standard Operating Procedure for the Application of Thymol Blue in Acid-Base Titrations

Application Note:

Thymol (B1683141) Blue (thymolsulfonephthalein) is a versatile, diprotic acid-base indicator notable for its two distinct pH transition ranges.[1] This dual-range capability allows it to be used in various titrimetric analyses. The first transition, from red to yellow, occurs in highly acidic conditions (pH 1.2–2.8). The second, more commonly utilized transition, from yellow to blue, occurs in the alkaline range (pH 8.0–9.6).[2][3]

This characteristic makes Thymol Blue an excellent indicator for the titration of weak acids with strong bases, where the equivalence point typically lies in the pH 8.0–9.6 range.[4] For example, in the titration of acetic acid with sodium hydroxide, the pH at the equivalence point is approximately 8.5, falling squarely within this compound's second transition range, allowing for a sharp and easily identifiable endpoint.[4] Its vibrant color changes provide clear visual cues for endpoint determination.[3]

Quantitative Data: Properties of this compound

The physical and chemical properties of this compound are summarized below, providing essential data for its application as a pH indicator.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₀O₅S | [5] |

| Appearance | Brownish-green or reddish-brown crystalline powder | [2][5] |

| pKa₁ | 1.60 - 2.0 | [1][6] |

| First pH Range | 1.2 – 2.8 | [2][7] |

| First Color Transition | Red to Yellow | [2][7] |

| pKa₂ | 8.70 - 8.9 | [6][8] |

| Second pH Range | 8.0 – 9.6 | [2][7] |

| Second Color Transition | Yellow to Blue | [2][7] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and dilute alkali solutions | [2][5] |

Experimental Protocols

Protocol 1: Preparation of 0.1% this compound Indicator Solution

This protocol details the standard procedure for preparing a 0.1% (w/v) stock solution of this compound for use in titrations.

Materials:

-

This compound powder (0.1 g)

-

0.1 M Sodium Hydroxide (NaOH) solution (2.15 mL)

-

95% Ethanol (approx. 70 mL)

-

Distilled or deionized water

-

100 mL volumetric flask

-

Beaker

-

Glass funnel

-

Wash bottle

Procedure:

-

Weighing: Accurately weigh 0.1 g of this compound powder and transfer it to a 100 mL beaker.

-

Dissolution: Add 2.15 mL of 0.1 M NaOH solution and approximately 20 mL of 95% ethanol to the beaker.[9] Gently warm and stir the mixture until the this compound powder is completely dissolved.[5]

-

Transfer: Carefully transfer the dissolved indicator solution into a 100 mL volumetric flask using a glass funnel.

-

Rinsing: Rinse the beaker and funnel with small portions of 95% ethanol, adding the rinsings to the volumetric flask to ensure a complete transfer.

-

Dilution: Add sufficient distilled water to bring the final volume to the 100 mL mark on the volumetric flask.[5][9]

-

Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. Store the prepared indicator in a clearly labeled reagent bottle.

Protocol 2: Acid-Base Titration Using this compound

This protocol provides a detailed methodology for performing a standard acid-base titration of a weak acid with a strong base using this compound as the indicator.

Materials and Reagents:

-

Standardized strong base titrant (e.g., 0.1 M NaOH)

-

Weak acid analyte of unknown concentration (e.g., acetic acid)

-

Prepared 0.1% this compound indicator solution

-

Burette (50 mL)

-

Pipette (25 mL) and pipette bulb

-

Erlenmeyer flasks (250 mL)

-

Burette stand and clamp

-

White tile or white paper

-

Distilled or deionized water

Procedure:

-

Burette Preparation: Rinse a clean 50 mL burette first with distilled water and then with two small portions of the standardized strong base titrant. Discard the rinsings.

-

Filling the Burette: Fill the burette with the strong base titrant, ensuring the tip is free of air bubbles. Record the initial volume to two decimal places.

-